molecular formula C22H23N3O4 B11288247 N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

Cat. No.: B11288247
M. Wt: 393.4 g/mol
InChI Key: DXGGCGYAQSXZIK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a pyrazine ring, a methoxyphenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multiple steps, including the formation of the pyrazine ring and the subsequent attachment of the methoxyphenyl and dimethylphenyl groups. Common synthetic routes may include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenyl Group: This step may involve the use of reagents such as methoxybenzyl chloride in the presence of a base.

    Attachment of the Dimethylphenyl Group: This can be done using reagents like dimethylphenylamine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: A simpler analog with fewer functional groups.

    2,5-dimethylacetanilide: Another related compound with a similar core structure.

Uniqueness

N-(2,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is unique due to its combination of a pyrazine ring, methoxyphenyl group, and dimethylphenyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O4/c1-15-8-9-16(2)18(12-15)23-20(26)14-25-11-10-24(21(27)22(25)28)13-17-6-4-5-7-19(17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26)

InChI Key

DXGGCGYAQSXZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC

Origin of Product

United States

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